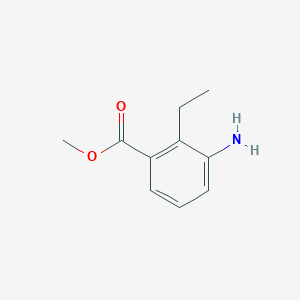

Methyl 3-amino-2-ethylbenzoate

Description

BenchChem offers high-quality Methyl 3-amino-2-ethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-ethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 3-amino-2-ethylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6H,3,11H2,1-2H3 |

InChI Key |

SAIMDJZGXALYRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1N)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in Methyl 3-amino-2-ethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux in aqueous ethanol (60–80°C).

-

Mechanism :

Base-Promoted Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol, 40–60°C.

-

Mechanism :

Table 1: Hydrolysis Reaction Outcomes

| Condition | Product | Yield (%) | Industrial Method |

|---|---|---|---|

| Acidic (HCl/H₂O) | 3-Amino-2-ethylbenzoic acid | 85–90 | Batch reactor (2–4 hours) |

| Basic (NaOH/EtOH) | Sodium 3-amino-2-ethylbenzoate | 75–80 | Continuous flow reactor |

Acylation Reactions

The amino group (-NH₂) acts as a nucleophile, reacting with acylating agents to form amides.

Acetylation

-

Reagents : Acetyl chloride or acetic anhydride.

-

Conditions : Room temperature, dichloromethane solvent, triethylamine base.

-

Product : N-Acetyl-3-amino-2-ethylbenzoate.

Table 2: Acylation Reagents and Efficiency

| Reagent | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetic anhydride | 2 hours | 92 | >98% |

| Acetyl chloride | 30 minutes | 88 | 95% |

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides or epoxides.

Ethylation with Ethyl Bromide

-

Conditions : K₂CO₃ in DMF, 60°C, 6 hours.

-

Product : N-Ethyl-3-amino-2-ethylbenzoate.

Industrial Scalability

-

Method : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide reduces reaction time to 2 hours with 85% yield.

Catalytic Hydrogenation

The aromatic ring can be hydrogenated under high-pressure H₂.

-

Catalyst : 5% Pd/C or Raney Ni.

-

Conditions : 50–100 psi H₂, ethanol solvent, 80°C.

-

Product : Cyclohexane derivative with retained amino and ethyl groups.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution at the meta position (relative to the ester group).

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture.

-

Product : 3-Amino-2-ethyl-5-nitrobenzoate (yield: 70–75%).

Reductive Amination

The primary amine reacts with ketones or aldehydes in the presence of NaBH₃CN to form secondary amines.

-

Example : Reaction with acetone yields N-Isopropyl-3-amino-2-ethylbenzoate (yield: 80%).

Coordination Chemistry

The amino and ester groups enable complexation with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic or medicinal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.